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An In-Depth Analysis of Olgotrelvir's Performance Against Other Oral Antivirals for COVID-19

This guide provides a comprehensive comparison of Olgotrelvir with other leading oral

antiviral treatments for COVID-19, primarily focusing on Paxlovid (Nirmatrelvir/Ritonavir) and

Molnupiravir. The information is intended for researchers, scientists, and drug development

professionals, offering a detailed look at the available experimental data to support

independent validation and further research.

Executive Summary
Olgotrelvir (formerly STI-1558) is a novel, orally administered antiviral agent demonstrating a

dual mechanism of action against SARS-CoV-2.[1][2] It is a prodrug that is converted in the

body to its active form, AC1115. This active metabolite targets both the SARS-CoV-2 main

protease (Mpro or 3CLpro), an enzyme essential for viral replication, and the human host cell

enzyme, Cathepsin L, which is involved in viral entry into cells.[1][2] This dual-action approach

presents a potential advantage in antiviral potency and a barrier to the development of drug

resistance. A key differentiator of Olgotrelvir is that it is designed as a standalone treatment

and does not require a pharmacokinetic booster like Ritonavir, which is a component of

Paxlovid, thereby reducing the risk of drug-drug interactions.[3]

Comparative Performance Data
The following tables summarize the available quantitative data from preclinical and clinical

studies, comparing the efficacy and characteristics of Olgotrelvir, Paxlovid, and Molnupiravir.
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Table 1: In Vitro Efficacy Against SARS-CoV-2 and its
Variants

Compoun
d/Drug

Target(s)
SARS-
CoV-2
Variant

Cell Line
EC50
(µM)

IC50 (nM) Source(s)

Olgotrelvir

(AC1115)

Mpro,

Cathepsin

L

WA-1 Vero E6 0.28 - 4.26 Mpro: 2.7

Alpha Vero E6 0.28 - 4.26

Beta Vero E6 0.28 - 4.26

Gamma Vero E6 0.28 - 4.26

Delta Vero E6 0.28 - 4.26

Lambda Vero E6 0.28 - 4.26

Omicron

(BA.5)
Vero E6 0.8 Mpro: 14.3

Omicron

(BA.5)

Differentiat

ed NHBE
< 0.041

Nirmatrelvir

(Paxlovid)
Mpro Various Various Varies Varies [4]

Molnupiravi

r
RdRp Various Various Varies N/A [5]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Mpro:

Main protease; RdRp: RNA-dependent RNA polymerase; NHBE: Normal Human Bronchial

Epithelial cells.
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Drug
Phase III
Trial Name

Key
Efficacy
Endpoint

Result
Adverse
Events

Source(s)

Olgotrelvir
NCT0571642

5

Time to

sustained

recovery of

11 COVID-19

symptoms

Shortened by

2.4 days vs.

placebo

Mild skin rash

(2.5%) and

nausea

(1.3%) more

frequent than

placebo. No

drug-related

serious AEs.

Paxlovid

(Nirmatrelvir/r

)

EPIC-HR

Reduction in

hospitalizatio

n or death

89% relative

risk reduction

vs. placebo in

high-risk,

unvaccinated

adults

Generally

well-

tolerated;

potential for

drug-drug

interactions

due to

Ritonavir.

Molnupiravir MOVe-OUT

Reduction in

hospitalizatio

n or death

30% relative

risk reduction

vs. placebo in

high-risk,

unvaccinated

adults

Generally

well-

tolerated.

Experimental Protocols
This section details the methodologies for key experiments cited in the published studies on

Olgotrelvir.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
The inhibitory activity of Olgotrelvir's active form (AC1115) against SARS-CoV-2 Mpro is

determined using a fluorescence resonance energy transfer (FRET) assay.
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Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, separating a

fluorophore and a quencher and resulting in an increase in fluorescence. The presence of an

inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Protocol:

Recombinant SARS-CoV-2 Mpro enzyme is pre-incubated with varying concentrations of

the test compound (AC1115) or a control for a specified period (e.g., 30 minutes) at room

temperature to allow for binding.

The enzymatic reaction is initiated by the addition of a FRET-based substrate.

The fluorescence intensity is measured over time using a microplate reader at an

excitation wavelength of 340-360 nm and an emission wavelength of 460-480 nm.[1]

The rate of substrate cleavage is calculated from the linear phase of the reaction.

The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme

inhibition percentage against the logarithm of the inhibitor concentration and fitting the

data to a dose-response curve.

Human Cathepsin L Inhibition Assay
The inhibitory effect of AC1115 on human Cathepsin L is also assessed using a fluorometric

assay.

Principle: Similar to the Mpro assay, this assay uses a fluorogenic substrate that is

specifically cleaved by Cathepsin L, leading to an increase in fluorescence.

Protocol:

Recombinant human Cathepsin L is pre-incubated with different concentrations of the test

compound (AC1115) or a control in an appropriate assay buffer.

A specific fluorogenic substrate for Cathepsin L is added to start the reaction.

The increase in fluorescence is monitored over time using a microplate reader at the

appropriate excitation and emission wavelengths for the chosen substrate.
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The IC50 value is calculated by analyzing the dose-response relationship between

inhibitor concentration and enzyme activity.

Cell-Based Antiviral Activity Assay
The efficacy of Olgotrelvir in inhibiting SARS-CoV-2 replication in a cellular environment is

evaluated using a cell-based antiviral assay.

Principle: This assay measures the ability of the compound to protect cells from the

cytopathic effect (CPE) induced by viral infection or to reduce the viral load in the cell culture

supernatant.

Protocol:

A suitable cell line (e.g., Vero E6 cells) is seeded in microplates and incubated until a

confluent monolayer is formed.

The cells are then treated with serial dilutions of Olgotrelvir.

Following a short pre-incubation period, the cells are infected with a known titer of a

SARS-CoV-2 variant.

The plates are incubated for a period sufficient for the virus to cause significant CPE in the

untreated control wells (typically 3-5 days).

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-

Glo).

The half-maximal effective concentration (EC50), which is the concentration of the drug

that protects 50% of the cells from viral-induced death, is calculated from the dose-

response curve.

Alternatively, the viral load in the supernatant can be quantified using RT-qPCR to

determine the reduction in viral replication.

Visualizing the Mechanism of Action
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The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows related to Olgotrelvir's mechanism of action.
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Caption: Dual inhibition of SARS-CoV-2 entry and replication by Olgotrelvir.
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Caption: Experimental workflow for the validation of Olgotrelvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ebiohippo.com [ebiohippo.com]

2. researchgate.net [researchgate.net]

3. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone
antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

4. scholars.mssm.edu [scholars.mssm.edu]

5. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2
transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Independent Validation of Olgotrelvir: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15136762?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136762?utm_src=pdf-body
https://www.benchchem.com/product/b15136762?utm_src=pdf-custom-synthesis
https://www.ebiohippo.com/en/application-and-technique-notes/sars-cov-2-mpro-assay-kit-a-key-tool-for-evaluating-inhibitors-and-understanding-mutations.html
https://www.researchgate.net/publication/377175125_Olgotrelvir_a_dual_inhibitor_of_SARS-CoV-2_Mpro_and_cathepsin_L_as_a_standalone_antiviral_oral_intervention_candidate_for_COVID-19?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://pubmed.ncbi.nlm.nih.gov/38181791/
https://pubmed.ncbi.nlm.nih.gov/38181791/
https://scholars.mssm.edu/en/publications/erratum-olgotrelvir-a-dual-inhibitor-of-sars-cov-2-msupprosup-and/
https://pubmed.ncbi.nlm.nih.gov/37550333/
https://pubmed.ncbi.nlm.nih.gov/37550333/
https://www.benchchem.com/product/b15136762#independent-validation-of-published-olgotrelvir-studies
https://www.benchchem.com/product/b15136762#independent-validation-of-published-olgotrelvir-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15136762#independent-validation-of-published-
olgotrelvir-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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